2-(Azidomethyl)-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-(azidomethyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c9-12-10-5-8-11-6-3-1-2-4-7(6)13-8/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYTUCOKYXTMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-1,3-benzoxazole typically involves the following steps:
Starting Material: The synthesis begins with 1,3-benzoxazole, a heterocyclic compound.
Introduction of Azidomethyl Group: The azidomethyl group is introduced via a nucleophilic substitution reaction. This is often achieved by reacting 1,3-benzoxazole with a suitable azidomethylating agent, such as chloromethyl azide, under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the azide group. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used. The reaction temperature is typically maintained at low to moderate levels to ensure the stability of the azide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Safety Measures: Due to the potentially explosive nature of azides, strict safety protocols are followed during the synthesis and handling of the compound
Biological Activity
2-(Azidomethyl)-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzoxazole ring substituted with an azidomethyl group. The presence of the azido group is crucial as it can participate in various chemical reactions, enhancing the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biological macromolecules such as proteins and nucleic acids. The azido group can form covalent bonds with amino acids in proteins, potentially inhibiting enzyme activity or disrupting protein functions. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of benzoxazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli.
- Fungi : Exhibited antifungal properties against Candida albicans.
The minimal inhibitory concentrations (MIC) for these activities ranged from 6.25 to 12.5 μmol/mL, indicating significant potency compared to standard antibiotics .
Anticancer Activity
Research has also indicated that this compound and its derivatives possess cytotoxic effects against various cancer cell lines. For instance:
- Breast cancer cells (MCF-7) : IC50 values were reported between 0.3 to 32 μM.
- Lung carcinoma : Moderate cytotoxic activity was observed.
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Study on Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The results indicated that compounds with azido substitutions exhibited enhanced antibacterial activity compared to their non-azido counterparts. The study highlighted a structure-activity relationship where the presence of the azido group significantly contributed to the biological activity .
Anticancer Investigations
In another research effort focused on anticancer properties, a series of benzoxazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results demonstrated that compounds containing the azidomethyl substitution showed promising results in inhibiting cell proliferation, particularly in breast and lung cancer models .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has shown that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, studies on related benzoxazole compounds have demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 μg/mL . The azidomethyl group in 2-(azidomethyl)-1,3-benzoxazole may enhance these properties by facilitating further chemical modifications that improve bioactivity.
2. Antiviral Properties
Benzoxazole derivatives have also been investigated for their antiviral activities. For example, compounds incorporating benzoxazole cores were tested against influenza viruses, showing promising results in inhibiting viral replication . The azide functional group can potentially be utilized in click chemistry to create more complex antiviral agents.
3. Anticancer Research
The benzoxazole scaffold has been associated with anticancer activity. Studies indicate that derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of DNA topoisomerases and modulation of cell cycle progression . The azidomethyl group could serve as a linker for conjugating cytotoxic agents or targeting moieties to enhance selectivity towards cancer cells.
Material Science Applications
1. Photoluminescent Materials
Benzoxazole derivatives are known for their photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The incorporation of the azidomethyl group could allow for the development of new luminescent materials with tunable emission properties .
2. Chemosensors
The structural characteristics of this compound make it a candidate for use in chemosensors designed to detect specific ions or molecules. Its ability to form stable complexes with metal ions can be exploited in sensor technology for environmental monitoring or biomedical applications .
Agricultural Applications
1. Herbicidal Activity
Research into benzoxazole derivatives has revealed their potential as herbicides. Compounds similar to this compound have been synthesized and evaluated for their efficacy against various plant pathogens . The azide functionality may facilitate the development of new herbicides through targeted modifications that enhance selectivity and reduce toxicity to non-target species.
2. Antifungal Agents
Benzoxazole derivatives have shown antifungal activity against common agricultural pathogens. The incorporation of the azidomethyl group could improve the efficacy and spectrum of activity against resistant fungal strains, providing a valuable tool in crop protection strategies .
Case Studies
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction)
The azidomethyl group reacts with terminal alkynes under copper catalysis to form 1,2,3-triazole derivatives. This reaction is highly efficient and regioselective, producing triazole-linked hybrids with potential therapeutic applications, such as antitubercular agents .
Reaction Mechanism :
The copper(I) catalyst facilitates the formation of a copper acetylide intermediate, which reacts with the azide to generate a six-membered triazole ring via a concerted cycloaddition pathway .
Example :
Reaction of 2-(azidomethyl)-1,3-benzoxazole with propargyl bromide in ethanol at 50°C yields triazole-linked benzoxazole derivatives (e.g., BOK-1 in Table 1) .
Photochemical Decomposition
Under UV irradiation (233 nm), the benzoxazole core undergoes photochemical cleavage to form 2-isocyanophenol. This reaction involves cleavage of the oxygen-nitrogen bond, followed by rearrangement of the resulting intermediates .
Key Observations :
-
The azidomethyl group does not participate in this reaction but may influence the stability of intermediates.
-
The process is highly efficient, with nearly quantitative conversion under cryogenic conditions .
Electrophilic Substitution on the Benzoxazole Ring
The benzoxazole ring directs electrophiles to the 2-, 3-, and 6-positions due to its aromaticity and electron-deficient nature. For example:
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Nitration occurs at the 6-position using sulfuric acid/nitric acid .
-
Amination at the 3-position is achieved with hydroxylamine hydrochloride in NaOH .
Reactivity Data :
| Reaction Type | Position | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | C6 | H₂SO₄/HNO₃ | 6-Nitro-2-(azidomethyl)-1,3-benzoxazole | 85% |
| Amination | C3 | NH₂OH·HCl/NaOH | 3-Amino-2-(azidomethyl)-1,3-benzoxazole | 78% |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Compounds
*Inferred from analogous azide compounds.
†Calculated based on molecular formula C₇H₅N₅O.
Core Heterocycle Differences
- Benzoxazole vs. Benzoxadiazole: Benzoxazole (C₇H₅NO): Contains one oxygen and one nitrogen atom in the fused heterocycle. Known for moderate electronic delocalization, making it suitable for drug design and materials with balanced rigidity . Benzoxadiazole (C₆H₄N₂O): Features two nitrogen atoms and one oxygen, enhancing electron-deficient character and fluorescence properties. Used in optoelectronics and sensors due to strong luminescence .
Substituent Effects
- Azidomethyl Group: Confers high reactivity in click chemistry (e.g., CuAAC) for modular synthesis . Potential sensitivity to heat or shock, requiring careful handling.
- Methylpiperazine Group :
Spectroscopic and Thermal Properties
- 4-(Azidomethyl)-2,1,3-benzoxadiazole exhibits strong luminescence due to extended π-conjugation and electron-withdrawing nitrogens, making it valuable in OLEDs and fluorescent probes .
- This compound likely has reduced fluorescence compared to benzoxadiazole analogs but retains utility in photolabile tagging or bioorthogonal chemistry.
Pharmaceutical Relevance
- 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole (oil, MW 217.27) demonstrates the impact of bulky substituents on physical state and solubility. Its piperazine moiety is a common pharmacophore in antipsychotics and antivirals .
- The azidomethyl derivative’s smaller size and reactivity may favor prodrug strategies or targeted delivery systems.
Stability and Reactivity
- Azide Derivatives : Both this compound and 4-(Azidomethyl)-2,1,3-benzoxadiazole are prone to thermal decomposition or explosion under shock, necessitating controlled synthesis conditions.
- Piperazine Derivative : The oil form of 2-(2-methylpiperazin-1-yl)-1,3-benzoxazole suggests lower crystallinity and higher solubility, advantageous for liquid-phase reactions .
Q & A
Q. What are the key synthetic routes for 2-(Azidomethyl)-1,3-benzoxazole?
The compound is synthesized via a two-step process:
- Step 1 : Bromomethylbenzoxazole (1 ) is prepared by reacting 2-aminophenol with α-bromoacetic acid in polyphosphoric acid (PPA) at 130°C for 4 hours, yielding >99% .
- Step 2 : Bromide-to-azide conversion using sodium azide (NaN₃) in a tBuOH/H₂O mixture at 50°C. Residual bromide is removed by adding AgNO₃, precipitating AgBr, and filtering. The azide intermediate (2 ) is stored with stoichiometric AgNO₃ to prevent bromide contamination, critical for downstream reactions .
Q. What analytical methods validate the structure and purity of this compound?
Characterization includes:
- Spectroscopy : ¹H NMR, ¹³C NMR, and FT-IR confirm functional groups and regiochemistry.
- Elemental analysis : Ensures stoichiometric purity post-AgNO₃ treatment .
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress.
Q. How is the azidomethyl group stabilized during synthesis?
Post-synthesis, bromide anions (from incomplete NaN₃ conversion) are removed via AgNO₃ precipitation. This prevents interference in subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Advanced Research Questions
Q. How can the CuAAC reaction be optimized for functionalizing this compound?
- Conditions : Use Cu(OAc)₂·H₂O and sodium ascorbate in tBuOH/H₂O at room temperature.
- Yields : Vary between 70% and >99%, depending on alkyne substituents. Adjusting catalyst ratios (e.g., 1:1 Cu/ascorbate) and reaction time (12–24 hours) improves efficiency .
- Regioselectivity : The CuAAC reaction exclusively forms 1,4-triazole isomers, critical for consistent bioconjugation .
Q. What role does the azidomethyl group play in designing G-quadruplex (G4) DNA ligands?
The azide enables modular functionalization via CuAAC to attach triazole-linked pharmacophores (e.g., arylalkynes). These derivatives exhibit selective binding to G4 structures, studied via UV spectroscopy and molecular docking. For example, compound 9c showed strong interactions with telomeric G4 DNA .
Q. How does the azidomethyl group enhance applications in fluorescent probes?
The azide allows conjugation to alkyne-modified fluorophores (e.g., chromones) for turn-on sensors. For instance, 2-(4-aminophenyl)benzoxazole derivatives have been used to detect nerve agent mimics via fluorescence quenching/activation .
Experimental Design & Data Analysis
Q. What challenges arise in scaling up this compound synthesis?
- Safety : Azides are thermally sensitive; strict temperature control (≤50°C) and small-batch processing mitigate explosion risks.
- Purification : AgNO₃ treatment must be thorough to avoid CuAAC inhibition by residual bromide. Elemental analysis post-filtration ensures compliance .
Q. How can conflicting SAR data for benzoxazole derivatives be resolved?
- Control experiments : Compare azidomethyl derivatives with non-azide analogs (e.g., methyl or halogen substituents) to isolate the azide’s contribution.
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities, cross-referenced with bioassay results (e.g., antifungal activity in ) .
Applications in Medicinal Chemistry
Q. What strategies link this compound to bioactive molecules?
- Bioconjugation : Attach anticancer agents (e.g., doxorubicin) via CuAAC to create prodrugs with targeted release.
- Peptide coupling : Use azide-alkyne "click" chemistry to modify cell-penetrating peptides for enhanced delivery .
Q. How is the compound used in fragment-based drug discovery (FBDD)?
The azidomethyl group serves as a "chemical handle" to rapidly assemble libraries. For example, combining 2 with alkynes bearing thiazole or piperidine moieties generates diverse candidates for high-throughput screening .
Methodological Considerations
Q. Why is AgNO₃ critical in post-synthesis handling?
Residual bromide anions deactivate Cu catalysts in CuAAC. AgNO₃ ensures bromide removal, verified via elemental analysis and TLC .
Q. What alternatives exist for azide introduction?
- Mitsunobu reaction : Not reported for this compound but explored in other benzoxazole systems.
- Direct substitution : Limited by the reactivity of the methyl group; bromine/azide exchange remains optimal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
